卡巴多司-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

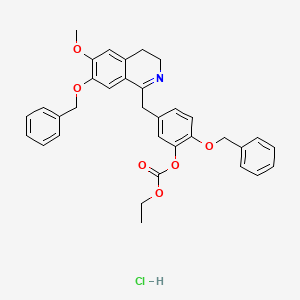

Carbadox-d3 is a deuterium-labeled form of Carbadox . Carbadox is a veterinary drug used to combat infections in swine, particularly swine dysentery . It is part of the Carbadox API family and is categorized under TRC, Antibiotic spectrum of activity, API Reference Standards & Research Materials, and Antimicrobials .

Molecular Structure Analysis

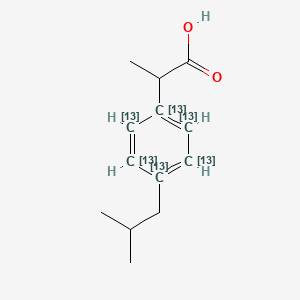

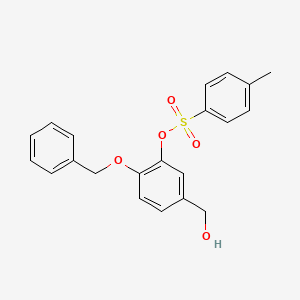

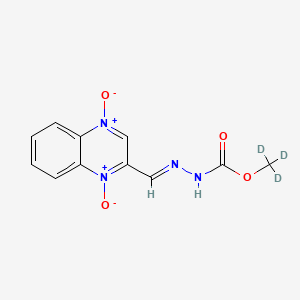

Carbadox-d3 has a molecular formula of C11H7D3N4O4 and a molecular weight of 265.24 . The crystal structure of carbadox has been generated and refined using synchrotron X-ray powder diffraction data and optimized using density functional theory techniques . Carbadox crystallizes in space group P21 with a = 13.8155 (3), b = 21.4662 (1), c = 16.3297 (3) Å, β = 110.0931 (7)°, V = 4548.10 (3) Å3, and Z = 16 .

Chemical Reactions Analysis

Carbadox has been shown to have significant effects on the swine gut microbiota . It causes significant alterations in both community structure and bacterial membership, notably a large relative increase in Prevotella populations in medicated pigs .

Physical And Chemical Properties Analysis

Carbadox-d3 appears as a crystalline solid . It should be stored at -20° C . Its melting point is >214°C (lit.) (dec.) .

科学研究应用

水系统中的反应动力学和转化

卡巴多司 (CDX) 是养猪业中常用的抗菌剂,其可能释放到水系统中,由于其致癌和遗传毒性作用而对健康构成风险。一项研究重点研究了卡巴多司和相关化合物在典型水处理条件下与游离氯的化学反应性、反应动力学和转化途径。研究发现,CDX 及其主要代谢物脱氧卡巴多司 (DCDX) 与游离氯快速反应,该反应高度依赖于 pH 值。该研究表明,保留生物活性 N-氧化基团的副产物在处理后仍可以作为活性抗菌剂,这表明在水处理过程中需要仔细考虑以确保去除活性残留物(沙阿、金和黄,2006)。

对猪肠道微生物组的影响

卡巴多司已被证明对猪肠道微生物组具有暂时和持久的影响。它在养猪生产中用于预防痢疾和提高饲料效率,显着改变了肠道内的细菌组成和群落结构。值得注意的是,与未用药猪相比,卡巴多司处理的猪在细菌种群方面表现出显着差异,特别是普雷沃菌属等特定细菌属的丰度发生了显着变化。这些变化强调了了解卡巴多司在动物生产中使用对生态的更广泛影响的重要性(洛夫特等人,2014)。

噬菌体基因转录的诱导

猪中卡巴多司的给药与肠道微生物组中噬菌体基因转录的诱导有关,导致细菌适应性基因的潜在转导。这种现象表明,卡巴多司的使用可能对微生物基因表达和噬菌体种群动态产生意想不到的后果,从而促进细菌进化并可能影响临床相关细菌的抗生素耐药性。该研究强调需要全面了解农业中抗生素的使用及其对微生物群落的生态和进化影响(约翰逊等人,2017)。

吸附和环境归趋

卡巴多司的环境归趋,特别是其在土壤和水环境中的吸附特性和稳定性,对于评估其生态影响至关重要。研究表明,卡巴多司及其代谢物在不同的环境基质中表现出不同的吸附行为,受有机碳含量和粘土矿物学等因素影响。了解这些特性对于预测卡巴多司在环境中的迁移性和持久性至关重要,为减轻其生态足迹的策略提供信息(斯特罗克、萨斯曼和李,2005)。

作用机制

Target of Action

Carbadox-d3, a deuterium-labeled derivative of Carbadox , primarily targets bacterial DNA . It is most effective against Gram-positive bacteria and shows high activity in anaerobic conditions . Notably, it is highly active against Clostridium spp. and Brachyspira spp .

Mode of Action

Carbadox-d3 exerts its antibacterial effects by inhibiting DNA synthesis and causing DNA breakage . This dual action results in a bactericidal effect, leading to the death of the bacteria .

Biochemical Pathways

It is known that carbadox, the parent compound, can cause dna damage . This suggests that Carbadox-d3 may also interfere with DNA replication and repair pathways, leading to bacterial cell death .

Pharmacokinetics

Information on the pharmacokinetics of Carbadox-d3 is limited. For carbadox, it is known that more than 50% of its metabolites are excreted in the urine . The half-life of Carbadox is relatively short, around 6 hours . The volume distribution of Carbadox is fair . No reliable information was found on Carbadox absorption .

Result of Action

The primary result of Carbadox-d3 action is the control of bacterial infections, particularly in swine . By inhibiting DNA synthesis and causing DNA breakage, Carbadox-d3 effectively kills bacteria, thereby controlling the spread of infection .

Action Environment

The action of Carbadox-d3 can be influenced by various environmental factors. For instance, it is most effective in anaerobic conditions . Additionally, the use of Carbadox-d3 in food animals has raised concerns due to the potential presence of carcinogenic residues in food products . Therefore, the environment in which Carbadox-d3 is used can significantly impact its efficacy and safety.

安全和危害

属性

IUPAC Name |

trideuteriomethyl N-[(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16)/b12-6+/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGGLBAWFMIPPY-GILVUKPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N/N=C/C1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675550 |

Source

|

| Record name | (~2~H_3_)Methyl (E)-[(E)-(1-hydroxy-4-oxo-4lambda~5~-quinoxalin-2(1H)-ylidene)methyl]diazene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbadox-d3 | |

CAS RN |

1185240-06-5 |

Source

|

| Record name | (~2~H_3_)Methyl (E)-[(E)-(1-hydroxy-4-oxo-4lambda~5~-quinoxalin-2(1H)-ylidene)methyl]diazene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。